![molecular formula C10H7N3O B2361123 4-(Pyridine-3-carbonyl)pyrimidine CAS No. 188630-98-0](/img/structure/B2361123.png)
4-(Pyridine-3-carbonyl)pyrimidine
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Overview
Description
“4-(Pyridine-3-carbonyl)pyrimidine” is a chemical compound with the CAS Number: 188630-98-0 . It has a molecular weight of 185.19 . The IUPAC name for this compound is 3-pyridinyl(4-pyrimidinyl)methanone .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Numerous methods for the synthesis of pyrimidines are described .Scientific Research Applications
Anti-inflammatory Applications
4-(Pyridine-3-carbonyl)pyrimidine: derivatives have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and certain interleukins . This inhibition can potentially reduce inflammation and aid in the treatment of various inflammatory disorders.
Antimicrobial Activity
The pyrimidine scaffold, due to its structural diversity, has been utilized in the development of compounds with antimicrobial properties. These properties make 4-(Pyridine-3-carbonyl)pyrimidine a valuable candidate for the synthesis of new antimicrobial agents that can be used to combat bacterial infections .
Anticancer Research
Pyrimidine derivatives, including 4-(Pyridine-3-carbonyl)pyrimidine , have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them suitable for the development of novel anticancer therapies. Researchers are exploring their potential in targeting different types of cancer cells .
Antiviral Applications
The structural analogs of 4-(Pyridine-3-carbonyl)pyrimidine have been investigated for their antiviral activities. These compounds can be designed to inhibit viral replication by targeting specific viral enzymes or proteins, offering a pathway for the development of new antiviral drugs .
Neurological Disorders
Compounds based on the pyrimidine structure have been found to have applications in treating diseases of the nervous system4-(Pyridine-3-carbonyl)pyrimidine could be used to synthesize molecules that interact with neurological pathways, providing therapeutic benefits for various neurological conditions .
Immune System Modulation
Research has indicated that pyrimidine derivatives can play a role in modulating the immune system. This includes the potential treatment of immune system-related diseases, making 4-(Pyridine-3-carbonyl)pyrimidine a compound of interest for immunological research applications .
Mechanism of Action
The key mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .
It is stored at room temperature . The physical form of the compound is a powder .
Safety and Hazards
properties
IUPAC Name |
pyridin-3-yl(pyrimidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10(8-2-1-4-11-6-8)9-3-5-12-7-13-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNOUCJOFAILCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridine-3-carbonyl)pyrimidine |
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